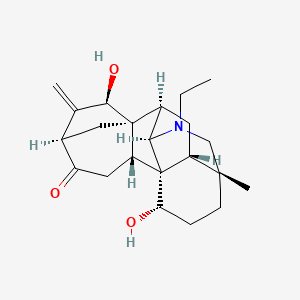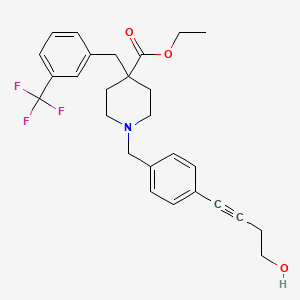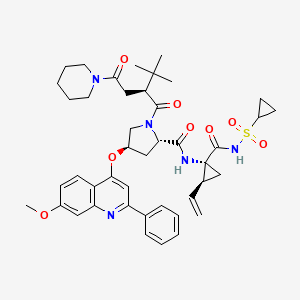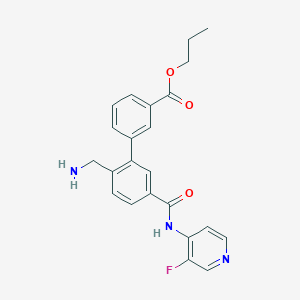![molecular formula C36H64N12O10S2 B610991 2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine CAS No. 1940118-04-6](/img/structure/B610991.png)
2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SRI-31142 is a putative allosteric dopamine transporter ligand.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
- Cytotoxic and CDK Inhibitor Activities: A study synthesized derivatives of 2-methylimidazo[1,2-a]pyridine and evaluated their cytotoxic activity. Some compounds showed significant cytotoxic activity and CDK inhibitor properties, suggesting potential in cancer therapy Vilchis-Reyes et al., 2010.
Photoisomerization Studies
- Photoisomerization of Imidazo[1,2- a ]pyridines: Research on the photoisomerization of certain imidazo[1,2- a ]pyridines, including derivatives similar to the compound , provided insights into their molecular structures and potential applications in photochemistry Kubík et al., 1996.
Inhibitors for Atrial Fibrillation
- IKur Current Blockers: Compounds similar to 2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine were investigated as potential treatments for atrial fibrillation due to their ability to block IKur currents Gunaga et al., 2017.
Antibacterial Evaluation
- Antibacterial Properties: A study focused on synthesizing novel derivatives combining phenylthiazole and quinazoline, indicating potential antibacterial applications Badwaik et al., 2009.
Anticonvulsant Activity
- Anticonvulsant Derivatives: Research into 4-thiazoline and 4H-1,2,4-triazole derivatives of imidazo[1,2-a]pyridine demonstrated potential anticonvulsant activities, suggesting therapeutic applications in epilepsy Cesur & Cesur, 1994.
HIV-1 Inhibitors
- Inhibition of HIV-1 Structural Protein Assembly: Pyrimidine analogues based on a similar structure showed promise in inhibiting HIV-1 capsid assembly, a crucial step in the viral life cycle Kožíšek et al., 2016.
Platinum and Palladium Complexes
- Metal-Assisted Condensation Reactions: Studies on platinum(II) and palladium(II) complexes involving quinoline-imine-pyridine demonstrated unique chemical properties and potential applications in organometallic chemistry Bortoluzzi et al., 2011.
Chemoprevention in Colon Carcinogenesis
- Heterocyclic Amine-Induced Colon Carcinogenesis: Research on heterocyclic amine mutagens, similar in structure to the compound of interest, highlighted their role in colon carcinogenesis, suggesting the importance of chemopreventive strategies Xu & Dashwood, 1999.
Propiedades
Número CAS |
1940118-04-6 |
|---|---|
Nombre del producto |
2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine |
Fórmula molecular |
C36H64N12O10S2 |
Peso molecular |
889.1 |
Nombre IUPAC |
2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-pyridin-4-ylethyl)quinazolin-4-amine |
InChI |
InChI=1S/C29H24N6/c1-20-17-27-31-15-16-35(27)19-25(20)29-33-26-10-6-5-9-23(26)28(34-29)32-18-24(21-7-3-2-4-8-21)22-11-13-30-14-12-22/h2-17,19,24H,18H2,1H3,(H,32,33,34) |
Clave InChI |
KMPKXUWMECJNNG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=CN2C=C1C3=NC4=CC=CC=C4C(=N3)NCC(C5=CC=CC=C5)C6=CC=NC=C6 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SRI31142; SRI 31142; SRI-31142 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole](/img/structure/B610929.png)
